hexidium iodide

Vue d'ensemble

Description

- Il appartient à la catégorie des colorants fluorescents d'acides nucléiques .

- HI présente une lipophilie modérée et pénètre dans les membranes cellulaires des mammifères.

- Il est à noter qu'il colore sélectivement presque toutes les bactéries Gram-positives lorsqu'il est exposé à un environnement contenant ces bactéries .

Hexidium iodure:

Méthodes De Préparation

- La voie de synthèse de l'Hexidium iodure implique des réactions chimiques pour obtenir le composé final.

- Malheureusement, les méthodes de synthèse spécifiques et les conditions de réaction ne sont pas largement documentées dans la littérature.

- La production industrielle implique probablement une synthèse à grande échelle utilisant des protocoles établis.

Analyse Des Réactions Chimiques

- L'Hexidium iodure est principalement utilisé comme colorant d'acide nucléique .

- Lorsqu'il se lie à l'ADN, il émet de la fluorescence avec des longueurs d'onde d'excitation/d'émission maximales d'environ 518/600 nm .

- Dans les cellules eucaryotes, l'Hexidium iodure colore à la fois le cytoplasme et le noyau.

- Notez que les mitochondries et les nucléoles peuvent également présenter une coloration.

- Les réactifs courants pour la coloration comprennent le DMSO comme solvant .

Applications de la recherche scientifique

- L'Hexidium iodure trouve des applications dans divers domaines :

Microbiologie : Il aide à évaluer le statut Gram des bactéries.

Cytométrie en flux : Les chercheurs l'utilisent pour distinguer les bactéries d'eaux usées Gram-positives des bactéries Gram-négatives.

Biologie cellulaire : L'Hexidium iodure est précieux pour étudier la viabilité cellulaire et l'apoptose.

Imagerie : Il aide aux expériences de microscopie à fluorescence.

- Les chercheurs ont utilisé l'Hexidium iodure dans des études relatives à la phagocytose de Staphylococcus aureus par les macrophages .

Mécanisme d'action

- Le mécanisme d'action de l'Hexidium iodure implique la liaison à l'ADN.

- Une fois lié, il émet de la fluorescence, ce qui le rend utile pour visualiser l'ADN dans les cellules.

- Les cibles moléculaires exactes et les voies impliquées restent un domaine de recherche en cours.

Applications De Recherche Scientifique

- Hexidium iodide finds applications in various fields:

Microbiology: It helps assess Gram status in bacteria.

Flow cytometry: Researchers use it to distinguish between Gram-positive and Gram-negative wastewater bacteria.

Cell biology: this compound is valuable for studying cell viability and apoptosis.

Imaging: It aids in fluorescence microscopy experiments.

- Researchers have used this compound in studies related to macrophage phagocytosis of Staphylococcus aureus .

Mécanisme D'action

- Hexidium iodide’s mechanism of action involves binding to DNA.

- Once bound, it emits fluorescence, making it useful for visualizing DNA in cells.

- The exact molecular targets and pathways involved remain an area of ongoing research.

Comparaison Avec Des Composés Similaires

- L'Hexidium iodure se distingue par sa coloration sélective des bactéries Gram-positives.

- Des composés similaires comprennent :

- D'autres colorants fluorescents comme 7-AAD , Orange d'acridine et Homodimères d'éthidium .

Bromure d'éthidium (EtBr) : Un autre agent intercalant l'ADN couramment utilisé dans les laboratoires.

Iodure de propidium (PI) : Similaire à l'Hexidium iodure, mais avec des substituants différents.

Propriétés

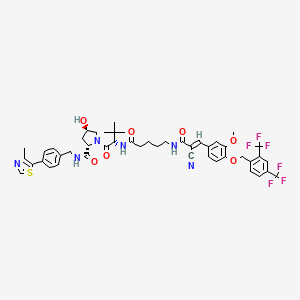

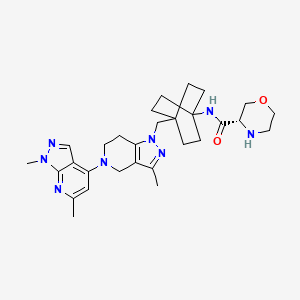

IUPAC Name |

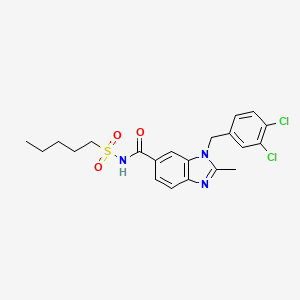

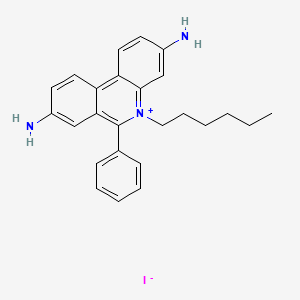

5-hexyl-6-phenylphenanthridin-5-ium-3,8-diamine;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3.HI/c1-2-3-4-8-15-28-24-17-20(27)12-14-22(24)21-13-11-19(26)16-23(21)25(28)18-9-6-5-7-10-18;/h5-7,9-14,16-17,27H,2-4,8,15,26H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMJYWPMRSOUGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60782355 | |

| Record name | 3,8-Diamino-5-hexyl-6-phenylphenanthridin-5-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60782355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211566-66-4 | |

| Record name | 3,8-Diamino-5-hexyl-6-phenylphenanthridin-5-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60782355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

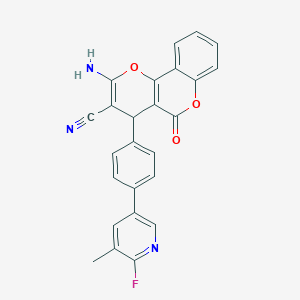

![N-[5-[[5-chloro-4-(naphthalen-2-ylamino)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide](/img/structure/B8195952.png)